molecular formula C18H21IO6 B6025482 2-tert-butyl-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione

2-tert-butyl-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione

Cat. No.: B6025482
M. Wt: 460.3 g/mol
InChI Key: NHSQDNGPRWEXIA-UHFFFAOYSA-N
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Description

2-tert-butyl-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione is a complex organic compound with a unique structure that includes tert-butyl, ethoxy, hydroxy, and iodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione typically involves multiple steps. One common approach is the condensation of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde with 2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the dioxane ring can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of 2-tert-butyl-5-[(3-ethoxy-4-oxo-5-iodophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione.

    Reduction: Formation of 2-tert-butyl-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-diol.

    Substitution: Formation of 2-tert-butyl-5-[(3-ethoxy-4-hydroxy-5-azidophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione.

Scientific Research Applications

2-tert-butyl-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of the iodophenyl group makes it a candidate for radiolabeling and imaging studies.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-tert-butyl-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The iodophenyl group may facilitate the formation of covalent bonds with target molecules, leading to changes in cellular pathways and processes. Additionally, the hydroxy and ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-tert-Butyl-4-hydroxyanisole: Similar in structure but lacks the dioxane ring and iodophenyl group.

    5-tert-Butyl-2-hydroxybenzaldehyde: Contains a tert-butyl and hydroxy group but differs in the overall structure and functional groups.

    3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Similar in having tert-butyl and hydroxy groups but lacks the dioxane ring and iodophenyl group.

Uniqueness

2-tert-butyl-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione is unique due to its combination of functional groups and structural features. The presence of the iodophenyl group allows for specific interactions and potential radiolabeling, while the dioxane ring provides stability and reactivity. This combination of properties makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-tert-butyl-5-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21IO6/c1-6-23-13-9-10(8-12(19)14(13)20)7-11-15(21)24-18(5,17(2,3)4)25-16(11)22/h7-9,20H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSQDNGPRWEXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(OC2=O)(C)C(C)(C)C)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21IO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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